molecular formula C17H25N3O2 B2941182 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone CAS No. 700861-92-3

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone

Cat. No. B2941182
CAS RN: 700861-92-3
M. Wt: 303.406
InChI Key: WYXCONYISJOAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone, also known as EMK, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMK is a ketone derivative of piperazine and morpholine, which are two important nitrogen-containing heterocyclic compounds.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone and its derivatives have garnered attention in chemical synthesis and drug discovery due to their potential as scaffolds for developing new medicinal compounds. The nucleophilic addition reactions of secondary heterocyclic amines, such as morpholine, piperidine, and piperazine, to conjugated enyne ketones have been studied for their regioselectivity, indicating the versatility of these ketones in synthetic chemistry. This approach has facilitated the synthesis of structurally diverse compounds, showcasing the adaptability of such ketones in creating pharmacologically relevant structures (Golovanov et al., 2015).

Antimicrobial Activities

Research into new 1,2,4-Triazole derivatives incorporating the morpholine and piperazine moieties has demonstrated potential antimicrobial activities. These compounds, synthesized from various primary amines and ester ethoxycarbonylhydrazones, have been evaluated against several microorganisms, with some exhibiting good to moderate activity. This underscores the relevance of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone derivatives in the search for new antimicrobial agents (Bektaş et al., 2007).

Synthetic Methodologies

The development of synthetic methodologies utilizing 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone as a precursor has been a focal point in organic chemistry. For instance, the synthesis of morpholylureas through palladium-catalyzed coupling processes showcases the compound's utility in producing potent and selective inhibitors for enzymes like AKR1C3, which are relevant in the context of leukemia and hormone-related cancers (Flanagan et al., 2014).

Catalytic Applications

The application of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone in catalytic processes, such as the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes, further exemplifies its utility in organic synthesis. These reactions enable the formation of β-phenethylamine derivatives from various amines and vinylarenes, highlighting the compound's role in facilitating efficient and selective synthesis pathways (Utsunomiya & Hartwig, 2003).

Drug Design and Development

Finally, the structural modification of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone for drug design and development emphasizes its significance in medicinal chemistry. The exploration of substituted piperazines and morpholines as valuable structural motifs in biologically active compounds demonstrates the broad potential of this ketone in rational property design and the creation of non-traditional scaffolds (Luescher et al., 2014).

properties

IUPAC Name

[4-(4-ethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-2-15-3-5-16(6-4-15)18-7-9-19(10-8-18)17(21)20-11-13-22-14-12-20/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXCONYISJOAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone

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